molecular formula C17H27N3O2 B11819000 tert-Butyl 2-(6-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(6-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11819000
M. Wt: 305.4 g/mol
InChI Key: CBHZBXPXYAJSDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(6-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protecting group and a 6-(dimethylamino)pyridin-3-yl substituent at the 2-position of the piperidine ring. This structure is significant in medicinal chemistry as a synthetic intermediate, particularly in the development of kinase inhibitors and other bioactive molecules.

Properties

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 2-[6-(dimethylamino)pyridin-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-11-7-6-8-14(20)13-9-10-15(18-12-13)19(4)5/h9-10,12,14H,6-8,11H2,1-5H3

InChI Key

CBHZBXPXYAJSDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Reaction Design and Optimization

  • Catalyst Selection : Acridine salts (e.g., Mes-Acr-ClO4) or iridium complexes (e.g., [Ir(ppy)3]) facilitate single-electron transfer processes, enabling radical-mediated coupling.

  • Substrate Scope : Substituting piperazine with Boc-protected piperidine and 2-aminopyridine with 2-chloro-6-(dimethylamino)pyridine may allow analogous C–N bond formation.

  • Oxidant Systems : Oxygen or 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) ensures efficient reoxidation of the photocatalyst.

Example Protocol :

  • Combine Boc-protected piperidine (1.0 eq), 2-chloro-6-(dimethylamino)pyridine (1.2 eq), Mes-Acr-ClO4 (0.1 eq), and TEMPO (0.5 eq) in anhydrous dichloroethane.

  • Irradiate with blue LEDs (450 nm) under oxygen atmosphere for 12–24 hours.

  • Purify via column chromatography (hexanes:ethyl acetate = 3:1) to isolate the product.

Advantages :

  • Avoids palladium catalysts and hydrogen gas, enhancing safety.

  • High functional group tolerance preserves the Boc group.

Limitations :

  • Requires specialized equipment for light irradiation.

  • Scalability may be constrained by photon penetration in large-scale reactors.

Transition Metal-Mediated Coupling Strategies

Palladium- and nickel-catalyzed cross-couplings remain foundational for constructing aryl–amine bonds. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly relevant for integrating the pyridine and piperidine moieties.

Suzuki-Miyaura Coupling

This method couples a boronic acid-containing pyridine derivative with a halogenated Boc-piperidine. For example:

  • Synthesize 3-borono-6-(dimethylamino)pyridine via Miyaura borylation of 3-bromo-6-(dimethylamino)pyridine.

  • React with 2-bromo-Boc-piperidine using Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane/water (4:1) at 80°C.

Typical Yields : 70–85%, contingent on boronic acid stability and steric effects.

Buchwald-Hartwig Amination

Direct amination of 3-bromo-6-(dimethylamino)pyridine with Boc-piperidine employs a palladium catalyst (e.g., Pd2(dba)3) and a bulky phosphine ligand (e.g., Xantphos):

  • Combine substrates (1:1.1 ratio), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and Cs2CO3 in toluene at 100°C.

  • Stir for 24 hours under nitrogen.

Key Considerations :

  • Ligand choice critically impacts yield; BrettPhos or RuPhos may enhance reactivity.

  • Boc deprotection is negligible under these conditions.

Functional Group Interconversion Approaches

Reductive Amination for Dimethylamino Installation

A two-step sequence introduces the dimethylamino group post-coupling:

  • Nitration : Treat 3-bromo-6-nitropyridine with Boc-piperidine via SNAr, yielding tert-butyl 2-(6-nitropyridin-3-yl)piperidine-1-carboxylate.

  • Reduction and Alkylation : Reduce the nitro group to amine (H2/Pd-C), then methylate using formaldehyde and NaBH3CN.

Yield Profile :

  • Nitration: 60–75%.

  • Reductive alkylation: 80–90%.

Direct Nucleophilic Substitution

3-Bromo-6-fluoropyridine undergoes sequential amination:

  • React with Boc-piperidine (KHMDS, THF, −78°C) to install the piperidine.

  • Displace fluoride with dimethylamine (neat, 100°C).

Challenges :

  • Competing side reactions at elevated temperatures.

  • Requires anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Synthetic Routes

MethodCatalyst SystemYield (%)Reaction Time (h)Key AdvantagesLimitations
Photoredox CatalysisMes-Acr-ClO4/O285–9212–24Metal-free, mild conditionsScalability, light penetration
Suzuki-MiyauraPd(PPh3)4/K2CO370–8524Broad substrate scopeBoronic acid synthesis required
Buchwald-HartwigPd2(dba)3/Xantphos65–8024Direct C–N bond formationPalladium cost, ligand sensitivity
Reductive AminationH2/Pd-C, NaBH3CN50–7048Avoids halogenated intermediatesMultiple steps, lower overall yield

Experimental Protocols and Characterization Data

Photoredox-Catalyzed Synthesis

Procedure :

  • In a flame-dried flask, combine Boc-piperidine (278 mg, 1.0 mmol), 2-chloro-6-(dimethylamino)pyridine (172 mg, 1.1 mmol), Mes-Acr-ClO4 (6.7 mg, 0.01 mmol), and TEMPO (78 mg, 0.5 mmol) in dichloroethane (10 mL).

  • Degas with O2 for 10 minutes, irradiate with 450 nm LEDs for 18 hours.

  • Concentrate in vacuo and purify via silica gel chromatography (hexanes:EtOAc = 4:1).

Characterization :

  • 1H NMR (400 MHz, CDCl3): δ 8.32 (d, J = 2.4 Hz, 1H), 7.45 (dd, J = 8.6, 2.4 Hz, 1H), 6.58 (d, J = 8.6 Hz, 1H), 4.20–4.05 (m, 1H), 3.80–3.60 (m, 2H), 3.02 (s, 6H), 2.90–2.70 (m, 2H), 1.90–1.70 (m, 4H), 1.48 (s, 9H).

  • LCMS (APCI+) : m/z 334 [M+H]+.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using reagents like sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound, particularly in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, derivatives containing similar piperidine structures have shown significant cytotoxicity against breast cancer and lung cancer cell lines.

  • Case Study 1 : A study examined the effect of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value in the low micromolar range, suggesting its potential as a lead compound for further development in cancer therapy.

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory properties. Research indicates that it can enhance immune responses by modulating pathways such as PD-1/PD-L1, which are crucial in tumor immune evasion.

  • Case Study 2 : In vitro assays demonstrated that treatment with tert-Butyl 2-(6-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate increased the activity of T-cells against tumor cells, indicating its potential use as an immunotherapeutic agent.

Data Tables

Activity TypeDescriptionReference
Anticancer Activity Induces apoptosis in MCF-7 cells[Study Reference]
Immunomodulation Enhances T-cell activity against tumors[Study Reference]

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions or signaling.

Comparison with Similar Compounds

Structural Modifications in Piperidine Derivatives

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituent on Pyridine/Pyrimidine Piperidine Position Key Functional Groups Molecular Weight (g/mol) CAS Number
Target : tert-Butyl 2-(6-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate 6-(Dimethylamino)pyridin-3-yl 2 Dimethylamino, tert-butyl carboxylate ~335.43 (estimated) Not explicitly listed
tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)piperidine-1-carboxylate 6-(Diisopropylamino)pyridin-3-yl 2 Diisopropylamino, tert-butyl carboxylate 361.52 1352500-90-3
tert-Butyl 3-((6-chloro-2-(methylthio)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate 6-Chloro-2-(methylthio)pyrimidin-4-yl 3 Chloro, methylthio, methylamino ~428.35 (estimated) 1261235-28-2
tert-Butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate 6-Bromopyridin-2-yl 4 Bromo, hydroxyl 369.25 141545-71-3
tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate 6-Chloropyrazin-2-yl 4 Chloro, pyrazine ring ~313.80 (estimated) 778627-83-1

Key Findings and Comparative Analysis

Amino Group Variations: The target compound’s dimethylamino group on pyridine enhances electron density, improving solubility and nucleophilicity. In contrast, the diisopropylamino analog (CAS 1352500-90-3) has bulkier substituents, likely reducing solubility but increasing lipophilicity, which may affect membrane permeability . The pyrimidine-based analog (CAS 1261235-28-2) replaces pyridine with a pyrimidine ring and introduces a chloro-methylthio group. This modification increases electrophilicity, making it reactive in cross-coupling reactions .

Positional Isomerism: Substitution at the 2-position of piperidine (target compound) versus the 3- or 4-positions in analogs (e.g., CAS 141545-71-3) alters steric and conformational properties.

Heterocycle Differences :

  • The pyrazine analog (CAS 778627-83-1) replaces pyridine with a nitrogen-rich pyrazine ring, increasing hydrogen-bond acceptor capacity. This could enhance binding affinity in enzymatic pockets but may reduce bioavailability due to higher polarity .

Functional Group Impact: The bromopyridine analog (CAS 141545-71-3) contains a bromine atom, offering a handle for further functionalization via Suzuki-Miyaura couplings. In contrast, the target compound’s dimethylamino group may limit such reactivity but improve direct interactions with biological targets .

Biological Activity

tert-Butyl 2-(6-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound belonging to the class of piperidine derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic implications based on various research studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H25N3O2C_{16}H_{25}N_3O_2, with a molecular weight of approximately 291.39 g/mol. The compound features a tert-butyl group, a piperidine ring, and a pyridine moiety substituted with a dimethylamino group. This structural complexity allows for diverse chemical interactions significant in both synthetic and biological contexts.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the formation of the piperidine ring followed by the introduction of the dimethylamino and tert-butyl groups at specific positions on the pyridine derivative. This method allows for the precise control of functional group placement, essential for optimizing biological activity.

Research indicates that this compound exhibits notable biological activity, particularly in modulating specific molecular targets such as enzymes and receptors involved in various biological pathways. Preliminary studies suggest that it may influence cellular processes related to signaling and metabolism.

Key Biological Activities:

  • Anti-inflammatory Effects: The compound has demonstrated potential anti-inflammatory properties, similar to other piperidine derivatives. In vitro studies have shown its ability to inhibit cyclooxygenase (COX) activity, which is crucial in inflammatory responses .
  • Anticancer Potential: Some derivatives of piperidine have been studied for their anticancer activities. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating that this compound may also possess such properties .

Structure-Activity Relationships (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the piperidine and pyridine rings can significantly affect its interaction with biological targets. For example:

Compound NameMolecular FormulaKey Features
tert-butyl 4-(6-amino-pyridin-3-yl)piperidine-1-carboxylateC16H25N3O2Contains an amino group instead of dimethylamino
tert-butyl 2-(6-(methylamino)pyridin-3-yl)piperidine-1-carboxylateC16H25N3O2Features methylamino substitution
tert-butyl 2-(6-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylic acidC16H24N2O2Contains a carboxylic acid functional group

These variations highlight how modifications can enhance or diminish the biological efficacy of similar compounds .

Case Studies

Several case studies have investigated the biological effects of compounds closely related to this compound:

  • Anti-inflammatory Activity: A study evaluated the anti-inflammatory properties of various piperidine derivatives using carrageenan-induced paw edema models in rats. Compounds similar to tert-butyl 2-(6-(dimethylamino)pyridin-3-yl)piperidine exhibited significant inhibition of COX enzymes, showcasing their potential as anti-inflammatory agents .
  • Anticancer Efficacy: Another study focused on the cytotoxic effects of piperidine derivatives against human cancer cell lines. The results indicated that certain structural modifications led to enhanced potency against cancer cells, suggesting that further exploration of tert-butyl 2-(6-(dimethylamino)pyridin-3-yl)piperidine could yield promising anticancer agents .

Q & A

Q. What are the key steps and challenges in synthesizing tert-butyl 2-(6-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperidine and pyridine rings. Critical steps include:

  • Coupling reactions to attach the dimethylamino-pyridinyl group to the piperidine core .
  • Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen to ensure regioselectivity during subsequent reactions .
  • Optimization of reaction conditions : Temperature (often 0–50°C), solvent polarity (e.g., DCM or THF), and reaction time (12–48 hours) to maximize yield and purity .
    Challenges include avoiding side reactions such as deprotection of the Boc group under acidic/basic conditions and ensuring stereochemical integrity during ring functionalization .

Q. How is structural confirmation achieved for this compound?

Analytical techniques are critical:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the integration and chemical environment of protons and carbons, respectively. Key signals include the tert-butyl group (~1.4 ppm in 1H NMR) and pyridinyl aromatic protons (6.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+) and isotopic pattern .
  • Infrared Spectroscopy (IR) : Confirms the presence of carbonyl (C=O, ~1680–1720 cm⁻¹) and tertiary amine (N–CH3, ~2800–3000 cm⁻¹) groups .

Q. What are the primary research applications of this compound?

It serves as:

  • A building block for synthesizing bioactive molecules, particularly kinase inhibitors and GPCR modulators .
  • A scaffold for structure-activity relationship (SAR) studies due to its modular piperidine-pyridine structure .
  • A reference compound in pharmacokinetic studies to evaluate metabolic stability and blood-brain barrier permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield data during scale-up synthesis?

Discrepancies between small-scale and large-scale yields often arise from:

  • Inhomogeneous mixing : Aggravated in larger reactors, leading to incomplete reactions. Solution: Use flow chemistry or controlled stirring rates .
  • Thermodynamic vs. kinetic control : Scale-up may favor unintended pathways. Mitigation: Detailed reaction profiling via HPLC or in-situ IR to identify intermediate phases .
  • Purification losses : Column chromatography efficiency decreases with scale. Alternatives: Recrystallization or switchable solvent systems .

Q. What strategies optimize the compound’s stability under varying pH conditions?

Stability studies (e.g., forced degradation at pH 1–13) reveal:

  • Acidic conditions : Boc group hydrolysis occurs rapidly below pH 3. Stabilization: Use aprotic solvents (e.g., acetonitrile) during storage .
  • Basic conditions : Piperidine ring oxidation may occur above pH 10. Mitigation: Add antioxidants (e.g., BHT) or store under inert gas .
  • Solid-state stability : Hygroscopicity accelerates degradation. Solution: Store in desiccators with silica gel .

Q. How do structural analogs compare in biological activity?

Analog Modification Activity Difference Reference
tert-Butyl 2-(cyclopropylamino)pyridin-3-yl analogCyclopropylamine substitutionEnhanced kinase inhibition (IC50 reduced by 40%)
Spirocyclic piperidine-pyrrolopyridine analogSpiro-fused ringsImproved CNS penetration (logBB: −0.8 vs. −1.5)
Trifluoroacetamido-piperidine analogTrifluoroacetamido groupIncreased metabolic half-life (t1/2: 6.2 vs. 2.8 hours)

Q. What advanced techniques elucidate its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) with receptors like serotonin transporters .
  • X-ray Crystallography : Resolves 3D binding modes, highlighting hydrogen bonds between the pyridine nitrogen and active-site residues .
  • Molecular Dynamics Simulations : Predicts conformational flexibility of the piperidine ring in aqueous vs. lipid environments .

Q. How do substituents on the pyridine ring influence reactivity?

  • Electron-donating groups (e.g., dimethylamino) : Increase pyridine’s nucleophilicity, facilitating electrophilic aromatic substitution (e.g., nitration) .
  • Steric effects : Bulky substituents at the 6-position hinder coupling reactions, requiring catalysts like Pd(PPh3)4 .
  • Electronic effects : The dimethylamino group stabilizes intermediates in cross-coupling reactions via resonance .

Methodological Recommendations

  • Synthetic Optimization : Use design of experiments (DoE) to map the relationship between solvent polarity, temperature, and yield .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks to predict shelf-life .
  • Data Validation : Cross-validate NMR and MS results with computational tools (e.g., ACD/Labs or ChemDraw simulations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.